(2R,3R,4R,5R,6R)-2-[(2S,3S,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
The compound (2R,3R,4R,5R,6R)-2-[(2S,3S,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex carbohydrate derivative. It is a stereoisomer of a sugar molecule, specifically a derivative of glucose. This compound is characterized by multiple hydroxyl groups and a unique arrangement of carbon atoms, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the protection and deprotection of hydroxyl groups, selective oxidation, and glycosylation reactions. A common synthetic route includes:
Protection of Hydroxyl Groups: Using protecting groups such as acetals or silyl ethers to protect the hydroxyl groups.
Selective Oxidation: Oxidizing specific hydroxyl groups to form aldehydes or ketones.
Glycosylation: Coupling the protected sugar with another sugar molecule using glycosyl donors and acceptors under acidic or basic conditions.
Deprotection: Removing the protecting groups to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of the desired stereoisomer. This method is advantageous due to its high specificity and efficiency. Additionally, large-scale chemical synthesis may employ continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction of the compound can yield sugar alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride for halogenation, ammonia for amination.
Major Products
Oxidation: Formation of gluconic acid or glucaric acid.
Reduction: Formation of sorbitol or mannitol.
Substitution: Formation of halogenated sugars or amino sugars.
Scientific Research Applications
Chemistry
Synthesis of Complex Carbohydrates: Used as a building block for the synthesis of oligosaccharides and polysaccharides.
Chiral Catalysts: Employed in the synthesis of chiral catalysts for asymmetric synthesis.
Biology
Cell Signaling: Plays a role in cell signaling pathways due to its structural similarity to natural sugars.
Metabolic Studies: Used in metabolic studies to understand carbohydrate metabolism.
Medicine
Drug Development: Investigated for its potential in developing antiviral and anticancer drugs.
Diagnostics: Used in diagnostic assays for detecting specific enzymes or metabolic disorders.
Industry
Food Industry: Utilized as a sweetener or stabilizer in food products.
Biotechnology: Employed in the production of biofuels and bioplastics.
Mechanism of Action
The compound exerts its effects primarily through interactions with enzymes and receptors involved in carbohydrate metabolism. It can act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways. The molecular targets include glycosidases, glycosyltransferases, and carbohydrate-binding proteins. The pathways involved are typically those related to energy production, cell signaling, and biosynthesis of complex carbohydrates.
Comparison with Similar Compounds
Similar Compounds
Glucose: A simple sugar with a similar structure but lacking the additional hydroxyl groups and stereoisomeric complexity.
Mannose: Another stereoisomer of glucose with different spatial arrangement of hydroxyl groups.
Galactose: Similar to glucose but with a different configuration at the fourth carbon atom.
Uniqueness
The uniqueness of (2R,3R,4R,5R,6R)-2-[(2S,3S,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol lies in its specific stereochemistry and the presence of multiple hydroxyl groups. This makes it a valuable compound for studying stereochemical effects in biological systems and for synthesizing complex carbohydrates with specific properties.
Properties
Molecular Formula |
C12H22O11 |
---|---|
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6R)-2-[(2S,3S,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6+,7+,8-,9-,10+,11-,12+/m1/s1 |
InChI Key |
CZMRCDWAGMRECN-QZUDCSBFSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@H]([C@H](O2)CO)O)O)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Origin of Product |
United States |
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